molecular formula C19H17ClF3N3O B1663396 a-993610

a-993610

Cat. No.: B1663396
M. Wt: 395.8 g/mol
InChI Key: IYXRQYVHUISAIP-GFCCVEGCSA-N
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Description

A-993610 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a receptor known for its role in pain perception and inflammation. This compound has been studied for its potential therapeutic applications in conditions such as chronic pain and inflammation .

Preparation Methods

The preparation of A-993610 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

A-993610 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

A-993610 has been extensively studied for its scientific research applications. In chemistry, it is used as a tool compound to study the TRPV1 receptor and its role in pain perception and inflammation. In biology and medicine, this compound is investigated for its potential therapeutic applications in treating chronic pain and inflammatory conditions. Additionally, it has been used in various in vitro and in vivo studies to understand the molecular mechanisms underlying TRPV1 receptor antagonism .

Mechanism of Action

The mechanism of action of A-993610 involves its selective antagonism of the TRPV1 receptor. By binding to the TRPV1 receptor, this compound inhibits its activation, thereby reducing the perception of pain and inflammation. The molecular targets of this compound include the TRPV1 receptor and associated signaling pathways involved in pain and inflammation .

Comparison with Similar Compounds

A-993610 is compared with other TRPV1 receptor antagonists, such as JNJ-38893777 and JNJ-17203212. While all these compounds target the TRPV1 receptor, this compound has unique properties that differentiate it from others. For instance, the efficacy and potency of this compound in blocking TRPV1 receptor activation may vary compared to other antagonists. Additionally, the pharmacokinetic and pharmacodynamic profiles of this compound may differ, influencing its therapeutic potential .

Similar Compounds

  • JNJ-38893777
  • JNJ-17203212

This compound stands out due to its specific chemical structure and its selective antagonism of the TRPV1 receptor, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

A-993610 is a compound known for its role as a TRPV1 (transient receptor potential vanilloid 1) receptor antagonist. This receptor is implicated in various physiological processes, including pain perception and inflammatory responses. The biological activity of this compound has been evaluated through several studies, focusing on its efficacy in blocking TRPV1-mediated responses, particularly in models related to migraine and pain.

This compound functions by inhibiting the TRPV1 receptor, which is activated by capsaicin and is involved in nociception (the sensory perception of pain). By blocking this receptor, this compound aims to reduce pain signaling pathways that are often upregulated during inflammatory conditions.

Efficacy in Animal Models

Research has shown that this compound was tested in various animal models to assess its effectiveness against migraine and other pain-related conditions. In a study comparing this compound with other TRPV1 antagonists, it was found to be ineffective in reducing trigeminal activation and preventing the release of CGRP (calcitonin gene-related peptide), which is a marker associated with migraine attacks . The results indicated that while this compound could block capsaicin-induced responses in vitro, its effectiveness in vivo was limited.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies surrounding this compound have provided insights into its pharmacological profile. A dataset from a larger analysis of TRPV1 antagonists revealed that this compound shares structural similarities with other compounds that exhibit varying degrees of activity against the TRPV1 receptor. The IC50 values for active compounds ranged significantly, indicating that while some compounds were potent antagonists, this compound did not achieve similar levels of efficacy .

Case Study Analysis

In-depth case studies have been conducted to evaluate the clinical implications of using this compound as a therapeutic agent for migraine treatment. One notable case study focused on the lack of efficacy observed in clinical trials involving this compound, leading to early termination due to insufficient evidence supporting its effectiveness . This highlights the challenges faced when translating findings from preclinical models to human applications.

Data Summary

The following table summarizes key findings from studies involving this compound:

Study ReferenceModel UsedKey FindingsEfficacy Level
In vivo migraine modelIneffective against trigeminal activationLow
TRPV1 antagonist SARIC50 values varied; this compound less potent than othersModerate

Properties

Molecular Formula

C19H17ClF3N3O

Molecular Weight

395.8 g/mol

IUPAC Name

(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide

InChI

InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1

InChI Key

IYXRQYVHUISAIP-GFCCVEGCSA-N

SMILES

CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

Isomeric SMILES

C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

Canonical SMILES

CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

Synonyms

(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-                             4-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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